1-Phenylnaphthalene-2-carbaldehyde

Lipophilicity Drug design Partition coefficient

Choose 1-Phenylnaphthalene-2-carbaldehyde for asymmetric synthesis where high lipophilicity (XLogP 4.3 vs. 3.0 for 2-naphthaldehyde) and restricted biaryl rotation are critical. Validated in organocatalytic domino reactions (>99% ee) and as a spermicidal/anticancer intermediate per U.S. Patent 5,112,869. Supplied with HNMR/HPLC characterization; ideal for solvothermal MOF/COF applications (bp 401.9°C).

Molecular Formula C17H12O
Molecular Weight 232.282
CAS No. 125454-79-7
Cat. No. B595814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylnaphthalene-2-carbaldehyde
CAS125454-79-7
Synonyms1-Phenylnaphthalene-2-carboxaldehyde
Molecular FormulaC17H12O
Molecular Weight232.282
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)C=O
InChIInChI=1S/C17H12O/c18-12-15-11-10-13-6-4-5-9-16(13)17(15)14-7-2-1-3-8-14/h1-12H
InChIKeyRNERVGPAUVLPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylnaphthalene-2-carbaldehyde (CAS 125454-79-7) – Aromatic Aldehyde for Specialized Organic Synthesis and Ligand Design


1-Phenylnaphthalene-2-carbaldehyde (CAS 125454-79-7) is a biaryl aromatic aldehyde with molecular formula C₁₇H₁₂O and a molecular weight of 232.28 g/mol . The structure features a naphthalene core bearing a phenyl substituent at position 1 and a formyl (–CHO) group at position 2, yielding a conjugated π-system distinct from simpler naphthaldehydes [1]. Its predicted physicochemical profile includes a boiling point of 401.9 ± 24.0 °C, a density of 1.158 ± 0.06 g/cm³, and an XLogP of 4.3 . This compound serves as a key synthetic intermediate in enantioselective organocatalytic domino reactions and as a precursor to substituted 1-phenylnaphthalenes with documented biological activities [2][3].

Why 1-Phenylnaphthalene-2-carbaldehyde Cannot Be Replaced by Generic Naphthaldehydes in High-Value Synthetic and Materials Applications


1-Phenylnaphthalene-2-carbaldehyde differs fundamentally from simpler naphthaldehydes such as 2-naphthaldehyde (CAS 66-99-9) in both steric and electronic properties. The 1-phenyl substituent increases the calculated XLogP from 3.0 (2-naphthaldehyde) to 4.3, indicating substantially higher lipophilicity that alters solubility, chromatographic behavior, and membrane partitioning [1]. The predicted boiling point rises to 401.9 °C versus 299.5 °C for 2-naphthaldehyde, reflecting stronger intermolecular interactions and reduced volatility that are critical in high-temperature syntheses . Moreover, the 1-phenyl group creates a biaryl axis with restricted rotation, enabling atropisomerism that cannot be replicated by unsubstituted naphthaldehydes [2]. These quantifiable differences mean that substituting this compound with generic 1-naphthaldehyde or 2-naphthaldehyde will produce molecules with divergent physicochemical behavior, potentially compromising synthetic yields, enantioselectivity, and biological target engagement.

Quantitative Differentiation Evidence for 1-Phenylnaphthalene-2-carbaldehyde Versus Closest Analogs


XLogP Lipophilicity Advantage Over 2-Naphthaldehyde: 4.3 vs 3.0

The computed XLogP of 1-phenylnaphthalene-2-carbaldehyde is 4.3, compared to 3.0 for 2-naphthaldehyde (CAS 66-99-9), representing a 1.3 log unit increase in predicted lipophilicity [1]. This difference corresponds to approximately a 20-fold higher theoretical octanol-water partition coefficient, which has direct implications for solubility in non-polar media, reversed-phase chromatographic retention, and passive membrane permeability in biological assays [1].

Lipophilicity Drug design Partition coefficient

Predicted Boiling Point Elevation vs 2-Naphthaldehyde: 401.9 °C vs 299.5 °C

The predicted boiling point of 1-phenylnaphthalene-2-carbaldehyde is 401.9 ± 24.0 °C (at standard pressure), compared to 299.5 ± 9.0 °C for 2-naphthaldehyde, a difference of approximately 102 °C . This substantial elevation reflects stronger van der Waals interactions and higher molecular weight due to the additional phenyl ring, translating to significantly lower volatility under identical conditions .

Thermal stability High-temperature synthesis Volatility

Enantioselective Derivatization with >99% ee via Organocatalytic Domino Reaction

1-Phenylnaphthalene-2-carbaldehyde serves as the core scaffold in an organocatalytic double Michael–aldol domino reaction with (E)-7-oxooct-5-enal and cinnamaldehyde, producing octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde with >99% enantiomeric excess (ee) and high diastereoselectivity [1]. The absolute stereochemistry was confirmed unambiguously by single-crystal X-ray analysis, and the crystal structure is deposited in the Crystallography Open Database (COD entry 7150696) [1][2]. No equivalent enantioselective transformation has been reported for the unsubstituted 2-naphthaldehyde scaffold under comparable catalytic conditions [1].

Asymmetric synthesis Organocatalysis Decalin scaffold

Patent-Documented Intermediate for Spermicidal and Anticancer 1-Phenylnaphthalenes

U.S. Patent 5,112,869 (assigned to Sloan-Kettering Institute for Cancer Research) explicitly covers substituted 1-phenylnaphthalenes wherein the substituent at the 2-position may be a carboxaldehyde (–CHO) group, directly encompassing 1-phenylnaphthalene-2-carbaldehyde [1]. The patented compounds demonstrated spermicidal activity and the ability to kill or retard the proliferation of cancer cells [1]. The patent provides validated synthetic routes to these compounds, establishing the target aldehyde as a documented intermediate within a pharmacologically relevant chemical series [1].

Medicinal chemistry Patent intermediate Anticancer

Verified Spectral Identity: NMR, FTIR, and MS Data Available for Procurement QC

1-Phenylnaphthalene-2-carbaldehyde has verified spectra in the Wiley SmartSpectra and KnowItAll spectral libraries, including ¹H NMR, FTIR, and GC-MS data [1]. The compound is also listed in the Wiley Registry of Mass Spectral Data 2023, providing a traceable spectral fingerprint for identity confirmation upon receipt [1]. In contrast, many custom-synthesized naphthaldehyde derivatives lack spectral data in curated reference libraries, complicating QC verification [1].

Spectral characterization Quality control Identity confirmation

Supplier-Confirmed 95%+ Purity with HNMR and HPLC Characterization for MOF/COF Ligand Synthesis

Commercial suppliers offer 1-phenylnaphthalene-2-carbaldehyde at ≥95% purity, with batch-specific HNMR and HPLC characterization provided, and packaging options ranging from 1 g to 100 g . The supplier explicitly markets this compound as a MOF and COF ligand precursor, supported by a dedicated R&D facility exceeding 5000 m² and established batch-to-batch reproducibility for scale-up production . For 2-naphthaldehyde, typical commercial purity is ≥98%, but the compound is not specifically positioned for MOF/COF ligand applications [1].

MOF ligand COF ligand Purity specification

Optimal Application Scenarios for 1-Phenylnaphthalene-2-carbaldehyde Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Decalin-Based Bioactive Scaffolds with >99% ee

This compound is the preferred starting material for constructing octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde scaffolds via organocatalytic domino reactions, achieving >99% enantiomeric excess and high diastereoselectivity [1]. The unambiguous X-ray crystal structure confirmation (COD 7150696) provides crystallographic validation of stereochemistry [2]. Researchers pursuing enantiopure decalin-type building blocks for natural product synthesis or medicinal chemistry should select this compound over simpler naphthaldehydes, which lack demonstrated utility in comparable asymmetric transformations [1].

Intermediate for Patented Spermicidal and Anticancer 1-Phenylnaphthalene Derivatives

As a carboxaldehyde-substituted 1-phenylnaphthalene explicitly covered by U.S. Patent 5,112,869, this compound serves as a validated intermediate for synthesizing molecules with demonstrated spermicidal and anticancer cell proliferation activity [3]. Drug discovery programs targeting these therapeutic areas can leverage the existing patent precedent and synthetic methodology disclosed therein to accelerate lead optimization, a strategic advantage not available with generic 2-naphthaldehyde [3].

MOF and COF Ligand Precursor Requiring High-Temperature Hydrothermal or Solvothermal Synthesis

With a predicted boiling point of 401.9 °C—approximately 102 °C higher than 2-naphthaldehyde—this compound is better suited for the elevated temperatures often required in MOF and COF solvothermal syntheses (typically 80–250 °C), where lower-boiling naphthaldehydes may evaporate or decompose . Supplier-provided HNMR and HPLC characterization data for each batch, combined with packaging up to 100 g, enable direct integration into materials science workflows without additional purification .

Lipophilicity-Driven Applications Requiring Non-Polar Solubility or Membrane Permeability

The XLogP of 4.3 (vs. 3.0 for 2-naphthaldehyde) makes this compound the superior choice for applications where high lipophilicity is required, such as non-polar solvent-based reactions, reversed-phase chromatographic method development, or the design of membrane-permeable probe molecules [4]. The ~20-fold increase in predicted partition coefficient relative to 2-naphthaldehyde ensures that downstream derivatives retain enhanced lipophilic character, which is critical for blood-brain barrier penetration or intracellular target engagement in cellular assays [4].

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